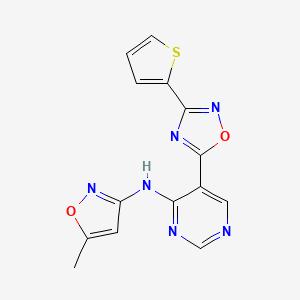
5-methyl-N-(5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)isoxazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-(5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)isoxazol-3-amine is a useful research compound. Its molecular formula is C14H10N6O2S and its molecular weight is 326.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 5-methyl-N-(5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)isoxazol-3-amine typically involves multi-step processes. A common route involves the initial preparation of the thiophene derivative, which is then reacted with various reagents to form the 1,2,4-oxadiazole ring. Subsequent reactions include the incorporation of the pyrimidine ring and the isoxazole moiety. Each step may require specific conditions, such as varying temperatures, pressures, and catalysts to ensure efficient conversion and high yield.
Industrial Production Methods: : In an industrial setting, the production of this compound may involve automated, high-throughput techniques to streamline the multi-step synthesis. The process would be optimized for scalability and cost-efficiency, often incorporating continuous flow reactors and advanced purification methods to produce the compound in large quantities while maintaining high purity.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions. Its reactivity is influenced by the various functional groups present, such as the isoxazole and oxadiazole rings, which can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired transformation. Reaction conditions vary widely but often involve carefully controlled environments to prevent unwanted side reactions.
Major Products: : The major products of these reactions depend on the specific reaction pathway. For instance, oxidation might yield corresponding ketones or carboxylic acids, while substitution reactions could introduce new functional groups, enhancing the compound's properties or providing intermediates for further modification.
Scientific Research Applications
Chemistry: : In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its diverse reactivity makes it a valuable tool for synthetic chemists.
Biology and Medicine: : In biology and medicine, 5-methyl-N-(5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)isoxazol-3-amine is investigated for its pharmacological properties
Industry: : Industrially, this compound could be used in the development of new materials, such as polymers with enhanced properties, or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action: : The mechanism by which this compound exerts its effects is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the observed pharmacological effects. For example, it might inhibit or activate a particular enzyme, altering cellular processes in a way that produces therapeutic outcomes.
Comparison with Similar Compounds
Unique Properties: : Compared to similar compounds, 5-methyl-N-(5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)isoxazol-3-amine is distinguished by its unique combination of functional groups, which endows it with a distinct reactivity profile and potential biological activity.
List of Similar Compounds
5-methyl-N-(5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridine-4-yl)isoxazol-3-amine
5-methyl-N-(5-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)isoxazol-3-amine
5-methyl-N-(5-(3-(benzothiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)isoxazol-3-amine
Properties
IUPAC Name |
5-methyl-N-[5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]-1,2-oxazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6O2S/c1-8-5-11(19-21-8)17-12-9(6-15-7-16-12)14-18-13(20-22-14)10-3-2-4-23-10/h2-7H,1H3,(H,15,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSKTGOQMQCURE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC2=NC=NC=C2C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
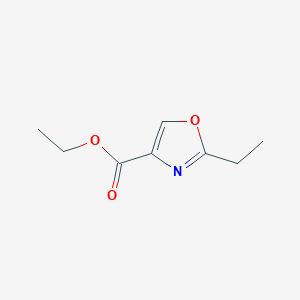
![methyl 4-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)benzoate](/img/structure/B2373990.png)
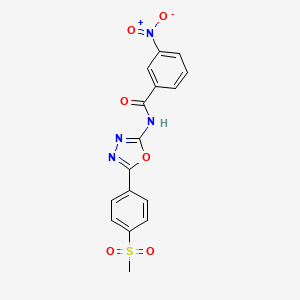
![N-(8,9-Dimethoxy-1,3,4,6,11,11A-hexahydro-2H-benzo[B]quinolizin-2-YL)-benzofuran-2-carboxamide](/img/structure/B2373995.png)

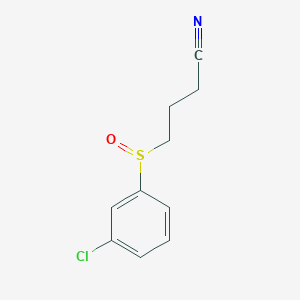
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2373998.png)

![1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-(3-ethoxypropyl)piperidine-4-carboxamide](/img/structure/B2374000.png)
![4-fluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2374001.png)
![(Z)-ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2374005.png)
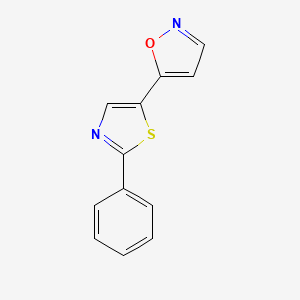
![N-(3-ACETYLPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2374008.png)
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2374012.png)
